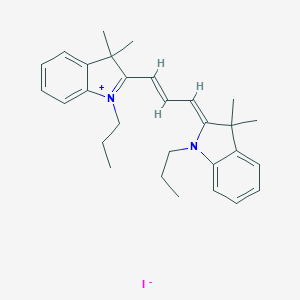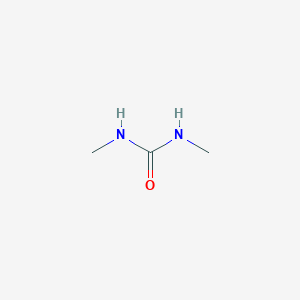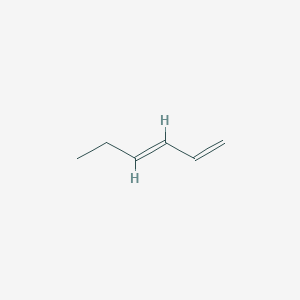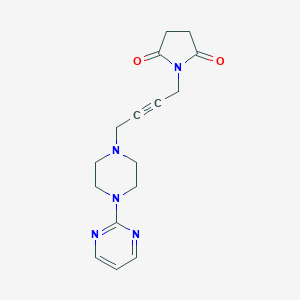
2,5-Pyrrolidinedione, 1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)- is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, JNJ-31020028, and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
JNJ-31020028 works by blocking the dopamine D2 receptor, which is responsible for regulating the release of dopamine in the brain. By blocking this receptor, JNJ-31020028 reduces the amount of dopamine released, which can help to alleviate symptoms of schizophrenia and other psychiatric disorders.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that JNJ-31020028 has a number of biochemical and physiological effects. In addition to its effect on the dopamine D2 receptor, JNJ-31020028 has also been shown to have an effect on the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood and anxiety, and JNJ-31020028 has been shown to reduce the activity of this receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of JNJ-31020028 is its selectivity for the dopamine D2 receptor. This makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders, as it can target this specific receptor without affecting other receptors in the brain. However, one of the limitations of JNJ-31020028 is its solubility. The compound is not very soluble in water, which can make it difficult to use in lab experiments.
Direcciones Futuras
There are several future directions for research on JNJ-31020028. One area of research is the development of more soluble forms of the compound, which would make it easier to use in lab experiments. Another area of research is the potential use of JNJ-31020028 in the treatment of other psychiatric disorders, such as depression and anxiety. Finally, research could also focus on the development of other compounds that target the dopamine D2 receptor, which could potentially be more effective than JNJ-31020028.
Métodos De Síntesis
The synthesis of JNJ-31020028 involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 4-(2-pyrimidinyl)-1-piperazine with 2-butyn-1-ol in the presence of a base to form 4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butyn-1-ol. This intermediate compound is then reacted with 2,5-pyrrolidinedione in the presence of a catalyst to form JNJ-31020028.
Aplicaciones Científicas De Investigación
JNJ-31020028 has been studied for its potential applications in scientific research. One of the major areas of research has been the compound's effect on the dopamine D2 receptor. Studies have shown that JNJ-31020028 is a selective antagonist of the dopamine D2 receptor, which makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders.
Propiedades
Número CAS |
135705-03-2 |
|---|---|
Nombre del producto |
2,5-Pyrrolidinedione, 1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)- |
Fórmula molecular |
C16H19N5O2 |
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)but-2-ynyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19N5O2/c22-14-4-5-15(23)21(14)9-2-1-8-19-10-12-20(13-11-19)16-17-6-3-7-18-16/h3,6-7H,4-5,8-13H2 |
Clave InChI |
JYZDVMAKJSAKIG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)CC#CCN2CCN(CC2)C3=NC=CC=N3 |
SMILES canónico |
C1CC(=O)N(C1=O)CC#CCN2CCN(CC2)C3=NC=CC=N3 |
Otros números CAS |
135705-03-2 |
Sinónimos |
1-(4-(4-(2-Pyrimidinyl)-1-piperazinyl)-2-butynyl)-2,5-pyrrolidinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




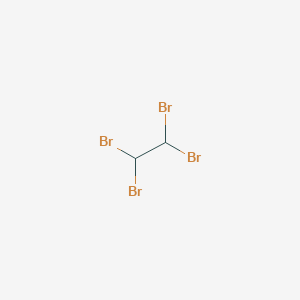
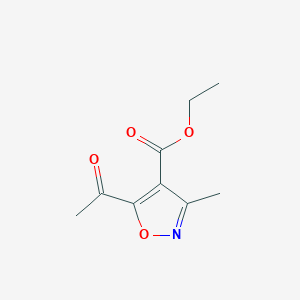
![11H-Benzo[a]fluorene](/img/structure/B165204.png)
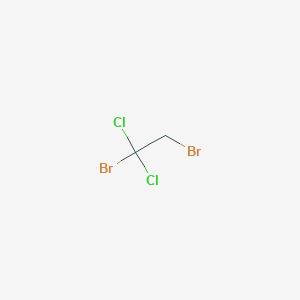
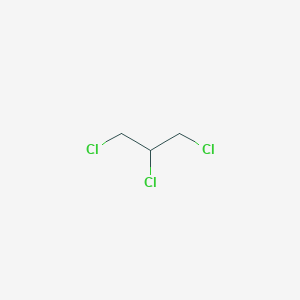
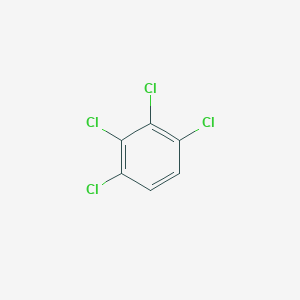
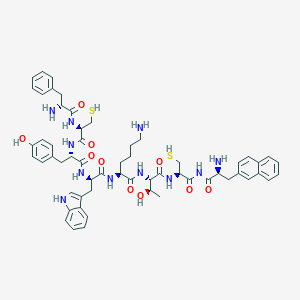
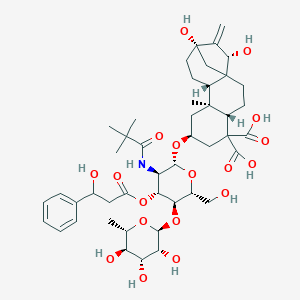
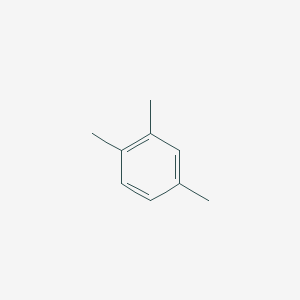
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)
